

CAS number and molecular formula for Dipentyl phosphoramidate

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Compound of Interest

Compound Name: *Dipentyl phosphoramidate*

Cat. No.: *B15476283*

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Dipentyl Phosphoramidate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 38775-66-5 Molecular Formula: C₁₀H₂₄NO₃P

This document provides a comprehensive technical guide on **Dipentyl phosphoramidate**, a molecule belonging to the broader class of organophosphorus compounds known as phosphoramidates. While specific experimental data for **Dipentyl phosphoramidate** is limited in publicly accessible literature, this guide outlines the general characteristics, synthesis, and potential biological relevance of phosphoramidates, providing a framework for research and development involving this specific compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Dipentyl phosphoramidate** is presented in the table below. These values are primarily based on computational models and data available for structurally similar compounds.

Property	Value	Source
CAS Number	38775-66-5	[1]
Molecular Formula	C10H24NO3P	[1]
IUPAC Name	1-[amino(pentoxo)phosphoryl]oxypentane	[1]
Molecular Weight	237.27 g/mol	
Appearance	Not available (likely a colorless liquid)	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Not available	

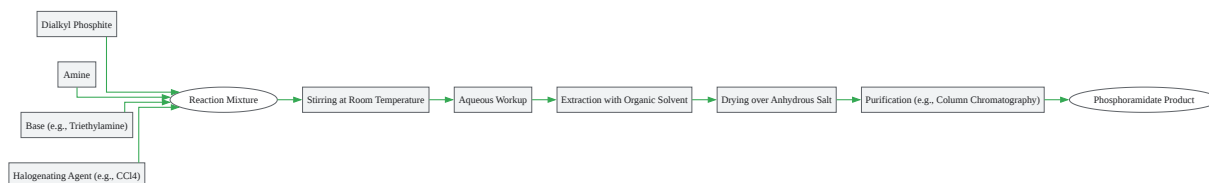
Synthesis of Phosphoramidates: General Protocols

The synthesis of phosphoramidates can be achieved through several established methods. While a specific protocol for **Dipentyl phosphoramidate** is not readily available, the following represents a general and widely applicable synthetic strategy.

Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the formation of a P-N bond. This reaction involves the treatment of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.

Experimental Workflow for Atherton-Todd Reaction



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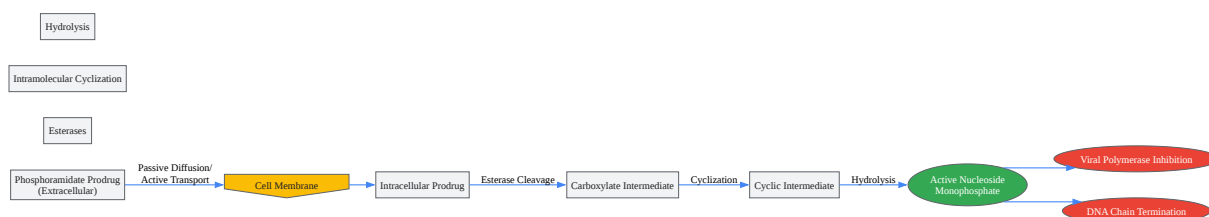
Caption: General workflow for the synthesis of phosphoramidates via the Atherton-Todd reaction.

Potential Biological Activity and Signaling Pathways

Phosphoramidates as a class of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are often employed as prodrugs to deliver nucleoside monophosphates into cells, bypassing the initial and often rate-limiting phosphorylation step required for the activation of many antiviral and anticancer agents.

The proposed mechanism of action for many phosphoramidate prodrugs involves intracellular enzymatic cleavage of the P-N bond, releasing the active nucleotide. This process is often initiated by esterases that hydrolyze an amino acid ester promoiety, followed by an intramolecular cyclization that expels the aryl or alkyl group, and finally, hydrolysis of the remaining phosphoramidate to the monophosphate.

Generalized Signaling Pathway for Phosphoramidate Prodrug Activation



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Caption: A generalized pathway for the intracellular activation of phosphoramidate prodrugs.

Future Research Directions

The lack of specific data for **Dipentyl phosphoramidate** presents a clear opportunity for further research. Key areas for investigation include:

- **Synthesis and Characterization:** Development and optimization of a synthetic route for **Dipentyl phosphoramidate**, followed by comprehensive characterization of its physicochemical properties.
- **In Vitro Biological Evaluation:** Screening of **Dipentyl phosphoramidate** for various biological activities, such as antiviral, anticancer, or enzyme inhibitory effects.
- **Mechanism of Action Studies:** If biological activity is observed, elucidation of the underlying mechanism of action, including its potential role as a prodrug and identification of the intracellular targets.

- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related phosphoramidate analogs to establish structure-activity relationships, which can guide the design of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers and professionals interested in **Dipentyl phosphoramidate**. While specific experimental details for this compound are yet to be established, the broader knowledge of phosphoramidate chemistry and biology provides a robust framework for initiating and advancing research in this area.

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References

- 1. tandfonline.com [tandfonline.com]
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Phone: (601) 213-4426

Email: info@benchchem.com